molecular formula C10H17NO2S B2377297 N-(Cyclopropylmethyl)-N-(2-methylsulfonylethyl)prop-2-yn-1-amine CAS No. 1465361-20-9

N-(Cyclopropylmethyl)-N-(2-methylsulfonylethyl)prop-2-yn-1-amine

Cat. No.: B2377297
CAS No.: 1465361-20-9
M. Wt: 215.31
InChI Key: BTDJMTGFVQEEMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Cyclopropylmethyl)-N-(2-methylsulfonylethyl)prop-2-yn-1-amine is a synthetic organic compound that features a cyclopropylmethyl group, a methylsulfonylethyl group, and a prop-2-yn-1-amine backbone. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclopropylmethyl)-N-(2-methylsulfonylethyl)prop-2-yn-1-amine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Cyclopropylmethyl Group: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.

    Introduction of the Methylsulfonylethyl Group: This step might involve sulfonylation reactions, where a sulfonyl chloride reacts with an amine or alcohol.

    Assembly of the Prop-2-yn-1-amine Backbone: This can be synthesized through alkylation reactions, where an alkyne reacts with an amine under basic conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopropylmethyl)-N-(2-methylsulfonylethyl)prop-2-yn-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert alkyne groups to alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the amine or sulfonyl groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides (R-X), acyl chlorides (R-COCl)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alkanes

    Substitution: Alkylated or acylated amines

Scientific Research Applications

N-(Cyclopropylmethyl)-N-(2-methylsulfonylethyl)prop-2-yn-1-amine may have applications in various fields:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Possible development as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which N-(Cyclopropylmethyl)-N-(2-methylsulfonylethyl)prop-2-yn-1-amine exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-(Cyclopropylmethyl)-N-(2-methylsulfonylethyl)prop-2-yn-1-amine: can be compared with other amines, sulfonyl compounds, and alkynes.

    Cyclopropylmethylamine: Shares the cyclopropylmethyl group but lacks the sulfonyl and alkyne functionalities.

    Methylsulfonylethylamine: Contains the sulfonyl and ethylamine groups but lacks the cyclopropyl and alkyne functionalities.

    Propargylamine: Features the prop-2-yn-1-amine backbone but lacks the cyclopropylmethyl and sulfonyl groups.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which can impart distinct chemical reactivity and biological activity compared to its individual components.

Properties

IUPAC Name

N-(cyclopropylmethyl)-N-(2-methylsulfonylethyl)prop-2-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2S/c1-3-6-11(9-10-4-5-10)7-8-14(2,12)13/h1,10H,4-9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTDJMTGFVQEEMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCN(CC#C)CC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.